molecular formula C8H8N2O2 B1490471 ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate CAS No. 1598182-70-7

ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate

Cat. No. B1490471
CAS RN: 1598182-70-7
M. Wt: 164.16 g/mol
InChI Key: ILXXBASNKOMISM-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is an organic compound . The compound has a molecular weight of 192.21 and a molecular formula of C10H12N2O2 .


Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The exact molecular structure of ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is not explicitly mentioned in the available literature.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel pyrazole derivatives, including Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate, have been extensively studied. An effective route for the synthesis of substituted pyrazoles through a 3+2 annulation method was described, utilizing (E)-ethyl 2-benzylidene-3-oxobutanoate prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach. The cyclocondensation reaction of this intermediate with phenylhydrazine hydrochloride under specific conditions produced directly ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. This compound was characterized using NMR, mass, UV-Vis, and CHN analysis, and its structure was confirmed with single crystal X-ray diffraction studies. The compound's antioxidant properties were evaluated in vitro, showcasing its potential in medical and pharmaceutical research (Naveen et al., 2021).

Green Synthesis Approaches

Research into green chemistry approaches for the synthesis of pyrazole derivatives has led to the development of solvent-free methods. For example, Pyrano[2,3-c]pyrazoles were obtained by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of solvent. These findings not only contribute to the sustainable production of pyrazole derivatives but also highlight the versatility of these compounds in organic synthesis (Al-Matar et al., 2010).

Catalysis and Reactions

Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate and related compounds serve as precursors in various catalyzed reactions. For instance, they have been used in Sonogashira-type cross-coupling reactions with various alkynes to obtain corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions highlight the utility of ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate derivatives in the synthesis of more complex molecules and their potential applications in developing new materials and pharmaceuticals (Arbačiauskienė et al., 2011).

Biological Evaluation

The biological activities of pyrazole derivatives have been a subject of interest. Compounds synthesized from ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate derivatives have been evaluated for their anticancer and antimicrobial properties. For instance, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives showed potential in suppressing lung cancer cell growth through cell cycle arrest and autophagy, highlighting the potential therapeutic applications of these compounds (Zheng et al., 2010).

Future Directions

Pyrazole compounds, such as ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research may focus on the development of synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-12-8(11)4-3-7-5-9-10-6-7/h5-6H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXBASNKOMISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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